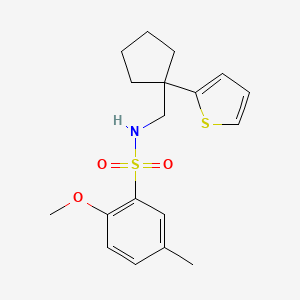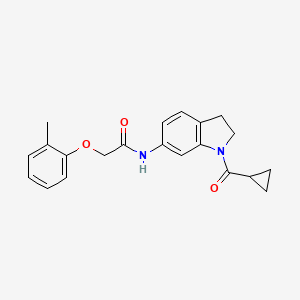
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
説明
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide, also known as CPI-455, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPI-455 belongs to a class of compounds known as bromodomain and extraterminal (BET) inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
作用機序
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. BET proteins are important for the expression of genes involved in cell growth and division, and their inhibition can lead to the death of cancer cells. Additionally, BET inhibitors have been shown to reduce the expression of genes involved in inflammation, which may explain their anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its specificity for BET proteins, which reduces the likelihood of off-target effects. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the study of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide. One area of research is the development of more efficient synthesis methods that can reduce the cost and increase the availability of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide for therapeutic use. Finally, the potential use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, should be explored to determine its efficacy in treating cancer and inflammatory diseases.
Conclusion
In conclusion, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is a promising therapeutic agent that has been the subject of scientific research due to its anti-cancer and anti-inflammatory properties. Its specificity for BET proteins and its ability to induce cell cycle arrest and apoptosis in cancer cells make it a promising candidate for further study. While its complex synthesis process may limit its availability and increase its cost, future research can focus on developing more efficient synthesis methods and determining its optimal dosage and administration for therapeutic use.
科学的研究の応用
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. BET inhibitors, such as N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide, have been shown to have anti-cancer and anti-inflammatory properties. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide can inhibit the growth of cancer cells, including those found in leukemia, lymphoma, and multiple myeloma. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-2-3-5-19(14)26-13-20(24)22-17-9-8-15-10-11-23(18(15)12-17)21(25)16-6-7-16/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEOVVLILCHAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



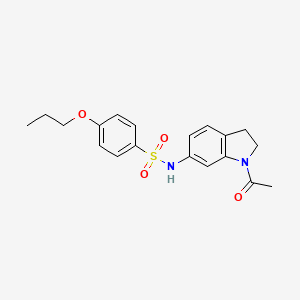
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)
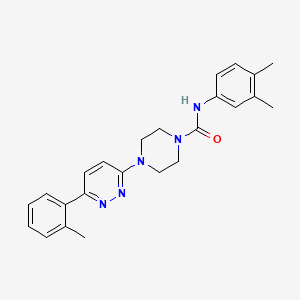
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209161.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209166.png)
![4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B3209168.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3209188.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B3209195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B3209203.png)
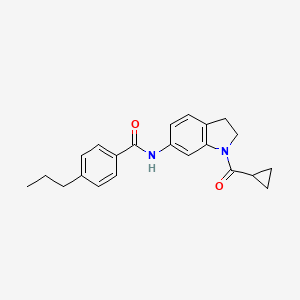
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3209215.png)
